3-(3-Fluoro-4-methylphenyl)-5-nitrobenzoic acid
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Overview
Description
This would involve providing the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This would involve detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This would involve discussing the molecular structure of the compound, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve detailing the reactions that the compound undergoes, including the conditions and the products formed.Physical And Chemical Properties Analysis
This would involve discussing properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
1. Building Block for Heterocyclic Scaffolds
4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound similar to 3-(3-Fluoro-4-methylphenyl)-5-nitrobenzoic acid, has been identified as a multireactive building block useful in heterocyclic oriented synthesis (HOS). This compound enables the preparation of substituted nitrogenous heterocycles, which are significant in drug discovery. The method supports the synthesis of diverse libraries, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides (Křupková et al., 2013).
2. Intermediate for Organic Synthesis
3. Solid-Phase Synthesis Applications
The use of 4-fluoro-3-nitrobenzoic acid in solid-phase synthesis demonstrates its potential in creating N-hydroxyindoles and benzo[c]isoxazoles. This application involves treating Wang resin-bound 4-fluoro-3-nitrobenzoic acid with various compounds, leading to significant derivatives used in chemical research (Stephensen & Zaragoza, 1999).
4. Synthesis of Benzodiazepines
4-Fluoro-3-nitrobenzoic acid is employed in the synthesis of 3,4,5-substituted 1,5-benzodiazepin-2-ones. This process involves tethering the acid to a solid support, followed by various chemical reactions to create the benzodiazepinone skeleton. This method is significant for the production of compounds relevant in medicinal chemistry (Lee et al., 1999).
5. Chemical Analysis and Detection
7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, structurally similar to 3-(3-Fluoro-4-methylphenyl)-5-nitrobenzoic acid, is used as a fluorescent labeling reagent for high-performance liquid chromatography of amino acids. This application highlights its utility in analytical chemistry for sensitive detection (Watanabe & Imai, 1981).
Safety And Hazards
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Future Directions
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properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-5-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-8-2-3-9(7-13(8)15)10-4-11(14(17)18)6-12(5-10)16(19)20/h2-7H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGICNTDEGPQQSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689299 |
Source
|
Record name | 3'-Fluoro-4'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-4-methylphenyl)-5-nitrobenzoic acid | |
CAS RN |
1261903-43-8 |
Source
|
Record name | 3'-Fluoro-4'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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